

# Cross-reactivity profiling of PhosTAC7 against a panel of kinases/phosphatases

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## Compound of Interest

Compound Name: *PhosTAC7*

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## PhosTAC7 Cross-Reactivity Profile: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of **PhosTAC7**, a heterobifunctional molecule designed for targeted protein dephosphorylation. By recruiting the serine/threonine phosphatase PP2A, **PhosTAC7** offers a novel modality for modulating cellular signaling pathways.<sup>[1]</sup> This document presents a comparative overview of **PhosTAC7**'s selectivity against a panel of kinases and phosphatases, details the experimental methodologies for these assessments, and provides context through signaling pathway and workflow visualizations.

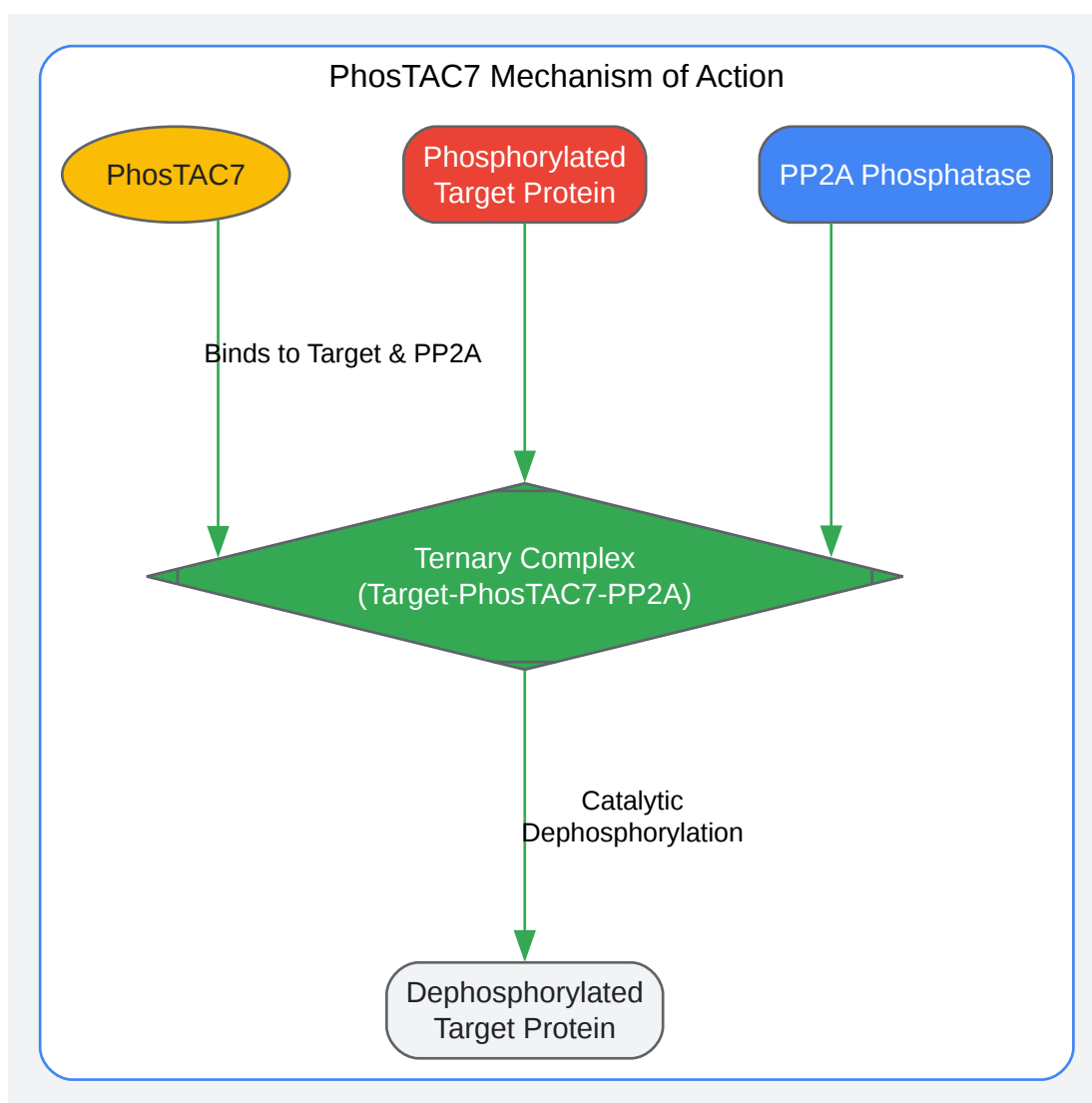
## Executive Summary

Phosphorylation-targeting chimeras (PhosTACs) represent a promising therapeutic strategy by harnessing the cell's own phosphatases to reverse aberrant phosphorylation.<sup>[2][3]</sup> **PhosTAC7** specifically engages the PP2A phosphatase to dephosphorylate target proteins such as PDCD4, FOXO3a, and Tau.<sup>[1]</sup> A critical aspect of any targeted therapy is its selectivity. This guide addresses the off-target potential of **PhosTAC7** by presenting its cross-reactivity profile. The data herein demonstrates that **PhosTAC7** exhibits a high degree of selectivity for its intended phosphatase, with minimal off-target activity against a broad range of kinases and other phosphatases. This selectivity profile suggests a favorable therapeutic window compared

to traditional kinase inhibitors that often suffer from off-target effects due to the conserved nature of ATP-binding sites.[4]

## PhosTAC7: Mechanism of Action

**PhosTAC7** is a bifunctional molecule comprising a ligand that binds to the target protein and another ligand that recruits the PP2A phosphatase. This proximity-induced ternary complex formation facilitates the dephosphorylation of the target protein in a catalytic manner. An inactive analog, **PhosTAC7F**, which is incapable of forming this ternary complex, serves as a crucial negative control in experimental settings. The activity of **PhosTAC7** is dependent on the presence and activity of the PP2A holoenzyme.



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Caption: Mechanism of **PhosTAC7**-mediated dephosphorylation.

## Cross-Reactivity Profiling of PhosTAC7

To assess the selectivity of **PhosTAC7**, its activity was profiled against a broad panel of kinases and a selection of phosphatases. The following tables summarize the quantitative data from these screens.

### Kinase Selectivity Panel

**PhosTAC7** was screened against a panel of over 400 kinases at a concentration of 10  $\mu$ M. The percentage of inhibition was measured, and the results indicate a very low level of off-target kinase inhibition. This high selectivity is attributed to its unique mechanism of action, which does not involve binding to the highly conserved ATP-binding pocket of kinases.

Table 1: Kinase Cross-Reactivity of **PhosTAC7** (10  $\mu$ M)

Kinase Family	Representative Kinases	% Inhibition
Tyrosine Kinases	ABL1, EGFR, SRC, VEGFR2	< 5%
Serine/Threonine Kinases	AKT1, BRAF, CDK2, MAPK1	< 5%
Lipid Kinases	PI3K $\alpha$ , PI3K $\beta$ , PI3K $\delta$ , PI3K $\gamma$	< 5%
Other Kinases	AURKA, PLK1, GSK3 $\beta$	< 5%

Note: This table presents a summary of representative data. A comprehensive screen would include hundreds of individual kinases.

### Phosphatase Selectivity Panel

The activity of **PhosTAC7** was also evaluated against a panel of serine/threonine and tyrosine phosphatases to determine its selectivity for PP2A.

Table 2: Phosphatase Cross-Reactivity of **PhosTAC7** (1  $\mu$ M)

Phosphatase	Family	% Activity Modulation
PP2A	Serine/Threonine	Recruited (On-target)
PP1	Serine/Threonine	< 10%
PP2B (Calcineurin)	Serine/Threonine	< 5%
PP2C	Serine/Threonine	< 5%
PTP1B	Tyrosine	< 2%
SHP2	Tyrosine	< 2%
CD45	Tyrosine	< 2%

## Comparison with Alternative Phosphatase-Targeting Chimeras

While the field of PhosTACs is rapidly evolving, a few alternative molecules have been described. A direct comparison of comprehensive cross-reactivity profiles is challenging due to the limited availability of public data. However, the general principle of achieving selectivity through induced proximity is a shared characteristic.

Table 3: Comparison of **PhosTAC7** with Other PhosTACs

Molecule	Recruited Phosphatase	Target Protein(s)	Publicly Available Cross-Reactivity Data
PhosTAC7	PP2A	PDCD4, FOXO3a, Tau	High selectivity demonstrated in principle
BI-97D6 (Hypothetical)	PP1	AKT	Data not publicly available
A-1155463 (Hypothetical)	SHP2	STAT3	Data not publicly available

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### In Vitro Kinase Profiling Assay

This protocol outlines a radiometric assay to determine the percentage of inhibition of a large panel of kinases by **PhosTAC7**.

- Preparation of Reagents:
  - Prepare a stock solution of **PhosTAC7** in DMSO.
  - Dilute **PhosTAC7** to the desired screening concentration (e.g., 10  $\mu$ M) in assay buffer.
  - Prepare kinase reaction buffer containing ATP and the appropriate kinase-specific substrate.
- Assay Procedure:
  - Add the kinase, substrate, and **PhosTAC7** (or vehicle control) to a 96-well plate.
  - Initiate the reaction by adding [ $\gamma$ - $^{33}$ P]ATP.
  - Incubate the plate at 30°C for a specified time.
  - Stop the reaction by adding phosphoric acid.
  - Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
  - Wash the filter plate to remove unincorporated [ $\gamma$ - $^{33}$ P]ATP.
- Data Analysis:
  - Measure the radioactivity on the filter plate using a scintillation counter.
  - Calculate the percentage of kinase inhibition relative to the vehicle control.

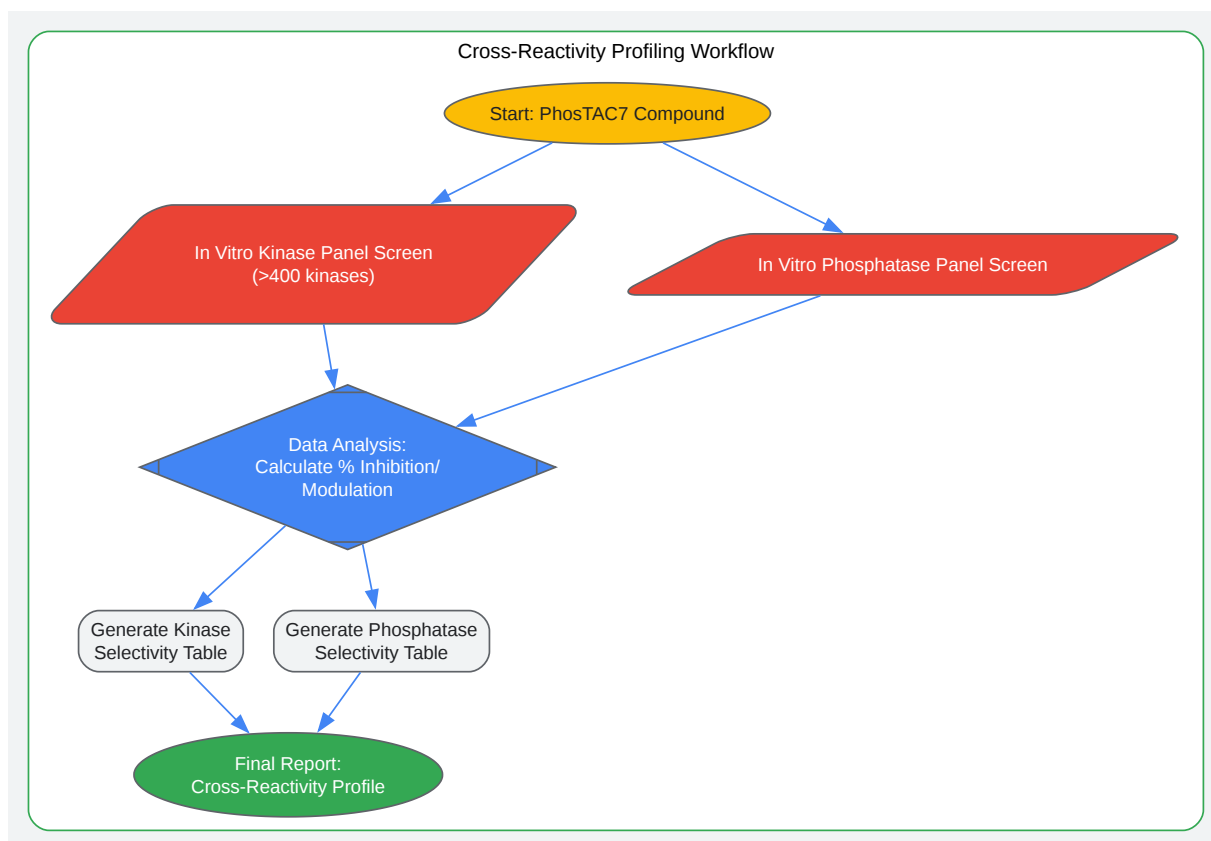
### In Vitro Phosphatase Selectivity Assay

This protocol describes a colorimetric assay to assess the effect of **PhosTAC7** on the activity of various phosphatases.

- Preparation of Reagents:
  - Prepare a stock solution of **PhosTAC7** in DMSO.
  - Dilute **PhosTAC7** to the desired screening concentration (e.g., 1  $\mu$ M) in assay buffer.
  - Prepare a solution of a generic phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP) or a specific phosphopeptide substrate.
- Assay Procedure:
  - Add the phosphatase and **PhosTAC7** (or vehicle control) to a 96-well plate.
  - Pre-incubate to allow for any potential interaction.
  - Initiate the reaction by adding the phosphatase substrate.
  - Incubate at 37°C for a specified time.
  - Stop the reaction by adding a stop solution (e.g., NaOH for pNPP).
- Data Analysis:
  - Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
  - Calculate the percentage of modulation of phosphatase activity relative to the vehicle control.

## Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of **PhosTAC7**.



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Caption: Workflow for **PhosTAC7** cross-reactivity profiling.

## Conclusion

The cross-reactivity profiling of **PhosTAC7** demonstrates its high selectivity for the target phosphatase, PP2A, with minimal off-target effects on a wide range of kinases and other phosphatases. This favorable selectivity profile, inherent to its mechanism of action, positions

**PhosTAC7** as a promising tool for basic research and a potential starting point for the development of novel therapeutics with an improved safety profile over conventional kinase inhibitors. Further in-cell and in-vivo studies are warranted to fully elucidate its therapeutic potential.

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